Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-methylbenzoic Acid
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede a drug candidate's progress, leading to challenges in formulation, unreliable results in preclinical assays, and ultimately, poor bioavailability.[1][2][3] This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated benzoic acid derivative often used as a building block in medicinal chemistry. Understanding its solubility characteristics is paramount for researchers aiming to incorporate this scaffold into novel therapeutic agents.
This document will delve into the theoretical framework of solubility, present detailed experimental protocols for its determination, and discuss the practical application of this data in a research and development setting.
Physicochemical Profile of 4-Bromo-2-fluoro-3-methylbenzoic Acid
A thorough understanding of the molecule's intrinsic properties is the first step in any solubility assessment.
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-fluoro-3-methylbenzoic acid | N/A |
| CAS Number | 194804-90-5 | [4] |
| Molecular Formula | C₈H₆BrFO₂ | [4][5] |
| Molecular Weight | 233.04 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Predicted LogP | 2.59 | [4] |
| Predicted pKa | ~4.04 (Estimated based on 4-Bromo-3-methylbenzoic acid) | [6] |
| Melting Point | 212-216 °C (Data for isomeric 4-Bromo-3-methylbenzoic acid) | [6][7][8] |
Note: Some properties are predicted or based on structurally similar isomers and should be experimentally verified.
Theoretical Framework: Understanding Solubility Paradigms
Solubility is not a monolithic concept. For drug development professionals, the distinction between thermodynamic and kinetic solubility is crucial for interpreting data correctly.
Thermodynamic Solubility (Equilibrium Solubility) This is the true, saturation solubility of a compound where the dissolved solute is in equilibrium with the undissolved solid phase.[9][10] It is a critical parameter for formulation development and is typically determined using methods that allow sufficient time for this equilibrium to be reached, such as the shake-flask method.[3][10] Factors like pH, temperature, and the crystalline form (polymorphism) of the solid material significantly influence thermodynamic solubility.[11]
Kinetic Solubility Kinetic solubility is a measure of how much of a compound, typically from a high-concentration stock solution (e.g., in DMSO), can be dissolved in an aqueous buffer before it precipitates.[12][13] This measurement is often performed rapidly and is a staple of high-throughput screening in early drug discovery.[1][2] While it doesn't represent true equilibrium, it provides a valuable and rapid assessment of a compound's "dissolvability" under specific, non-equilibrium conditions.[12][14] Kinetic solubility values are often higher than thermodynamic solubility because the short experiment time can lead to the formation of supersaturated solutions.[11]
Experimental Methodologies for Comprehensive Solubility Profiling
A multi-faceted experimental approach is necessary to fully characterize the solubility of a compound like 4-Bromo-2-fluoro-3-methylbenzoic acid.
pKa Determination: The Key to pH-Dependent Solubility
As a carboxylic acid, the ionization state of 4-Bromo-2-fluoro-3-methylbenzoic acid is dependent on pH. Determining its acid dissociation constant (pKa) is essential for understanding and predicting its solubility across the physiological pH range.[15] Potentiometric titration is the gold-standard method for this determination.[15][16][17]
Protocol for pKa Determination by Potentiometric Titration This protocol outlines the precise measurement of pKa values through controlled acid-base titration.
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure measurement accuracy.[16]
-
Sample Preparation: Prepare a solution of 4-Bromo-2-fluoro-3-methylbenzoic acid in a suitable solvent (e.g., water with a small amount of co-solvent if necessary) to a concentration of at least 10⁻⁴ M.[16][17]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment using a solution like 0.15 M potassium chloride (KCl).[16]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[16]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments.[16]
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be precisely identified from the inflection point of the curve or by analyzing the first or second derivative of the titration data.[17][18]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[11] It ensures that a true equilibrium is established between the solid and dissolved forms of the API.
Protocol for Shake-Flask Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of solid 4-Bromo-2-fluoro-3-methylbenzoic acid to a series of vials, each containing a specific buffer solution (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[11][19] The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[9][12][20]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment.[11] Carefully collect an aliquot of the supernatant. It is critical to separate the liquid from the solid particles, which is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.[11]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Standard Curve: Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.
Kinetic Solubility Determination: High-Throughput Assessment
Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early discovery phases.[1][2][13]
Protocol for Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of 4-Bromo-2-fluoro-3-methylbenzoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[1]
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[14]
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect.[13]
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[1][12]
-
Precipitate Removal: After incubation, separate any precipitated compound from the solution. This is commonly done using a 96-well filter plate.[13]
-
Analysis: Analyze the concentration of the compound remaining in the filtrate. This can be done using various high-throughput methods such as UV-Vis spectroscopy, nephelometry (which measures light scattering from precipitated particles), or LC-MS/MS.[12][14]
Solubility Data and Interpretation
While specific, publicly available solubility data for 4-Bromo-2-fluoro-3-methylbenzoic acid is limited, we can predict its behavior and present an illustrative data table. Given its structure as a halogenated aromatic carboxylic acid, it is expected to be a poorly soluble weak acid. Its solubility will be lowest at acidic pH (where it is in its neutral, less soluble form) and will increase significantly as the pH rises above its pKa (due to the formation of the more soluble carboxylate salt).
Illustrative Solubility Data for 4-Bromo-2-fluoro-3-methylbenzoic Acid (Note: The following values are hypothetical examples for educational purposes and must be determined experimentally.)
| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) |
| 0.1 M HCl (pH ~1.2) | 37 | Thermodynamic | < 10 |
| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | 50 - 150 |
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | > 500 |
| PBS (pH 7.4) | 25 | Kinetic | > 200 |
| Water | 25 | Thermodynamic | < 20 |
| Ethanol | 25 | Thermodynamic | > 10,000 |
| DMSO | 25 | Thermodynamic | > 50,000 |
Application in Drug Development
The solubility data generated through these methods directly informs critical decisions in the drug development pipeline:
-
Lead Optimization: In early discovery, kinetic solubility data helps prioritize compounds with more favorable properties for further investigation.
-
Formulation Development: Thermodynamic solubility data is essential for designing appropriate dosage forms. For a poorly soluble acid like this, strategies might include:
-
Salt Formation: Creating a salt of the carboxylic acid to dramatically increase aqueous solubility.
-
Amorphous Solid Dispersions: Converting the crystalline API into a higher-energy amorphous form, often stabilized with a polymer, to enhance dissolution.[]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the API, which can improve the dissolution rate.[]
-
Use of Co-solvents and Excipients: Selecting appropriate formulation excipients that can solubilize the API.[22]
-
-
Biopharmaceutics Classification System (BCS): The World Health Organization (WHO) and regulatory agencies use solubility data to classify drugs. An API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19][23] This classification impacts the requirements for bioequivalence studies.
Conclusion
A comprehensive and accurate assessment of solubility is a non-negotiable step in the characterization of any potential drug candidate or advanced chemical intermediate. For 4-Bromo-2-fluoro-3-methylbenzoic acid, a combination of pKa determination, thermodynamic (shake-flask), and kinetic solubility assays provides the necessary data to guide its effective use in medicinal chemistry and formulation science. By employing the robust protocols outlined in this guide, researchers can generate high-quality, reliable data, enabling informed decision-making and accelerating the path from discovery to development.
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